Enantiomeric Purity and Downstream Synthesis Success
The target (1S,2S,5S)-compound exhibits a specific rotation of [α]D^20 = +15.2° (c 1.0, MeOH), while the racemic (±)-mixture shows [α]D^20 = 0° and consists of a 1:1 pair of enantiomers . In the asymmetric synthesis of (+)-ferruginine, utilization of the pure (1S,2S,5S) enantiomer yields 88% of the enantiopure natural product over two synthetic steps; under identical conditions the racemate produces 0% of the desired enantiomer, requiring a crystallization-based resolution step that reduces overall yield to 34% [1].
| Evidence Dimension | Synthesis success rate (yield of enantiopure (+)-ferruginine) |
|---|---|
| Target Compound Data | 88% yield over two steps from (1S,2S,5S)-methyl ester |
| Comparator Or Baseline | Racemic (±)-methyl 8-azabicyclo[3.2.1]octane-2-carboxylate: 0% enantiopure product without resolution, 34% after resolution |
| Quantified Difference | Absolute yield gain of 54 percentage points (88% vs 34% using resolution); avoids resolution cost |
| Conditions | Reaction sequence: N-alkylation, Dieckmann cyclization; resolution with (+)-tartaric acid; laboratory scale |
Why This Matters
Procurement of the enantiopure (1S,2S,5S)-material eliminates a costly chiral resolution step and guarantees synthetic success for (+)-ferruginine-based projects, making it the mandatory choice for target-oriented synthesis.
- [1] Ma, D.; Wang, G.; Wang, S.; Kozikowski, A. P. Org. Lett. 2007, 9, 2345-2348. DOI: 10.1021/ol0706543 View Source
